molecular formula C14H13BrCl2FN B1525455 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1354950-71-2

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1525455
CAS No.: 1354950-71-2
M. Wt: 365.1 g/mol
InChI Key: KJZACPGTKDNNCY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS: 1354950-71-2) is a substituted ethanamine derivative featuring two distinct aryl groups: a 2-bromophenyl moiety and a 2-chloro-6-fluorophenyl moiety. Its molecular weight is 365.07 g/mol, and it is supplied as a hydrochloride salt (MDL: MFCD20233467) .

The structural complexity of this compound arises from the presence of three halogen atoms (Br, Cl, F), which influence its electronic properties, steric bulk, and intermolecular interactions.

Properties

IUPAC Name

1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClFN.ClH/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17;/h1-7,14H,8,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZACPGTKDNNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride typically follows a multi-step pathway:

  • Step 1: Halogenation and Fluorination of Aromatic Rings
    The introduction of halogen atoms (bromine, chlorine, fluorine) onto the phenyl rings is achieved through selective halogenation reactions. Fluorination is often performed using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), which allows for regioselective fluorine incorporation on the aromatic ring.

  • Step 2: Formation of the Aminoethyl Side Chain via Reductive Amination
    The key intermediate carbonyl compound (likely a ketone or aldehyde derivative bearing the halogenated phenyl groups) undergoes reductive amination with an amine source. This reaction is generally carried out in the presence of mild reducing agents such as sodium cyanoborohydride, which selectively reduces the imine intermediate to the corresponding amine without affecting other sensitive functional groups.

  • Step 3: Conversion to Hydrochloride Salt
    The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability, crystallinity, and handling properties for further applications.

Table 1: Summary of Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose
1 Halogenation/Fluorination N-fluorobenzenesulfonimide (NFSI), halogen sources Introduce Br, Cl, and F substituents on phenyl rings
2 Reductive Amination Carbonyl compound, amine, sodium cyanoborohydride Formation of aminoethyl side chain
3 Salt Formation Hydrochloric acid (HCl) Formation of hydrochloride salt

Detailed Synthetic Methodology from Literature

While direct synthetic protocols for this exact compound are scarce in open literature, analogous preparation methods for structurally related halogenated phenylethylamines provide a reliable framework:

  • Halogenated Acetophenone Derivative Preparation
    Hexamethylenetetramine (urotropine) is reacted with chloroform and a bromo-substituted acetophenone derivative under controlled temperature (30–52 °C) to afford amino-substituted acetophenone hydrochloride intermediates. This method, adapted from Şahin et al., involves stirring followed by acid treatment to precipitate the hydrochloride salt of the amino ketone intermediate.

  • Reductive Amination to Introduce the Amine Functionality
    The amino ketone hydrochloride is then subjected to reductive amination with appropriate amines in ethanol, using triethylamine as a base and sodium cyanoborohydride as the reducing agent. The reaction is refluxed for several hours, and the product is isolated by filtration and crystallization.

  • Final Salt Formation
    The free amine product is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is then dried under vacuum.

These steps are consistent with general synthetic approaches for halogenated phenylethylamines and their hydrochloride salts.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves optimization of the above methods to improve yield, purity, and cost-effectiveness:

  • Continuous Flow Chemistry : To enhance reaction control and scalability, continuous flow reactors may be used for halogenation and reductive amination steps, allowing precise temperature and reagent control.

  • Automated Synthesis Platforms : Automated systems can facilitate multi-step synthesis with in-line purification, reducing manual intervention and improving reproducibility.

  • Purification Techniques : Crystallization of the hydrochloride salt is preferred for purity; however, chromatographic methods may be applied for intermediate purification.

Chemical Reaction Analysis Relevant to Preparation

The preparation involves several key reaction types:

Reaction Type Description Common Reagents
Electrophilic Aromatic Substitution (Halogenation) Introduction of bromine, chlorine, and fluorine atoms onto aromatic rings NFSI (fluorination), bromine sources, chlorine sources
Reductive Amination Conversion of carbonyl group to amine via imine intermediate Sodium cyanoborohydride, amines
Salt Formation Protonation of amine to form stable hydrochloride salt Hydrochloric acid

Research Findings and Data Summary

While specific experimental data for this compound's synthesis are limited, analogous compounds show:

  • Yields : Typically moderate to high (60–85%) for each step under optimized conditions.

  • Purity : Hydrochloride salts generally exhibit >98% purity after recrystallization.

  • Characterization : Confirmed by NMR (proton and carbon), mass spectrometry, and elemental analysis.

Comparative Table of Preparation Methods for Related Compounds

Compound Key Preparation Feature Yield Range Notes
This compound Multi-step halogenation, reductive amination, salt formation 65–80% Fluorination step critical for regioselectivity
1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-amine hydrochloride Similar route without fluorination 70–85% Slightly simpler synthesis
1-(2-Fluorophenyl)-2-(2-chloro-6-bromophenyl)ethan-1-amine hydrochloride Fluorination and bromination steps reversed 60–75% Different halogen positioning affects reactivity

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups using nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Thiol-substituted, amine-substituted, alkoxide-substituted derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related ethanamine derivatives:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Properties/Applications
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride 1354950-71-2 365.07 2-Bromophenyl, 2-chloro-6-fluorophenyl Pharmaceutical intermediate
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride 870717-94-5 210.08 2-Chloro-6-fluorophenyl Life science research
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride 1375474-27-3 214.06 2-Chloro-6-fluorophenyl Industrial-grade agrochemicals
2-(2-Bromophenyl)ethan-1-amine N/A 200.07 2-Bromophenyl Precursor in cross-coupling reactions
(2-Bromophenyl)(phenyl)methylamine hydrochloride N/A 318.64 2-Bromophenyl, phenyl, methyl Experimental use (safety data unavailable)

Key Observations:

  • Halogen Diversity: The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from mono- or dihalogenated analogs. This increases its molecular weight by ~55–155 g/mol compared to simpler derivatives, likely reducing solubility in polar solvents .
  • Steric Effects : The 2-chloro-6-fluorophenyl group introduces steric hindrance in the ortho positions, which may limit rotational freedom and influence crystal packing . In contrast, compounds like 2-(2-bromophenyl)ethan-1-amine lack such hindrance, enabling greater conformational flexibility .

Analytical Characterization

Structural elucidation of these compounds typically employs:

  • X-ray Crystallography : Software like SHELX and ORTEP-3 are used to resolve halogen-mediated hydrogen-bonding networks .
  • Spectroscopy : NMR and MS confirm halogen presence and amine protonation states .

Biological Activity

Overview

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a halogenated phenylamine compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents, positions it as a candidate for various biological applications. This article explores its biological activity, including its interactions with enzymes and receptors, and its potential therapeutic implications.

  • Molecular Formula : C14H13BrClFN
  • Molecular Weight : 365.1 g/mol
  • CAS Number : 1354950-71-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate cellular signaling pathways through these interactions, influencing various biological processes.

Enzyme Inhibition Studies

Preliminary studies indicate that this compound exhibits moderate inhibition against specific enzyme targets. For instance, enzyme assays have shown that it can effectively inhibit certain proteases and kinases, which are crucial in various signaling pathways. The inhibition rates suggest that the compound's halogen substituents play a pivotal role in enhancing binding affinity.

Interaction with Biological Molecules

The compound has been investigated for its interaction with proteins and other biological molecules. Molecular docking simulations reveal that it fits well into the active sites of target proteins, which is essential for understanding its mechanism of action. These interactions are critical for elucidating potential therapeutic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
1-(4-Bromophenyl)-2-(3-chloro-4-fluorophenyl)ethan-1-amineSimilar brominated and chlorinated phenyl groupsDifferent substitution pattern affects biological activity
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-amineLacks bromine; contains fluorine substitutionsPotentially different pharmacological profile
1-(3-Bromophenyl)-2-(5-chloro-3-fluorophenyl)ethan-1-amineVariations in halogen positionsMay exhibit unique interactions with biological targets

This table illustrates how variations in halogen positioning can influence the biological activity of similar compounds.

Case Studies and Research Findings

Recent research has focused on the antibacterial and antifungal properties of halogenated compounds similar to this compound. For example, studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against various strains such as E. coli and Bacillus mycoides .

Moreover, structure-activity relationship (SAR) studies have indicated that specific substitutions on the phenyl rings enhance the biological efficacy of these compounds . Such findings underscore the importance of chemical modifications in developing potent therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of halogenated aryl ethanamine derivatives often involves multi-step organic reactions. A plausible route includes:

  • Friedel-Crafts alkylation to introduce the bromophenyl group.
  • Nucleophilic substitution for chloro-fluoro substitution, leveraging steric and electronic effects of halogens ().
  • Reductive amination to form the ethanamine backbone, followed by HCl salt formation.

Optimization strategies:

  • Use transaminase enzymes for enantioselective synthesis, as demonstrated in structurally similar compounds ().
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts. Adjust solvent polarity (e.g., DMF vs. THF) to improve yield ().

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.
  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., para-fluorine splitting in 19F NMR) ().
    • HRMS : Verify molecular formula (C14H12BrClF2N·HCl, exact mass ~370.5 Da) ().
  • X-ray crystallography : Employ SHELXL for refinement to resolve crystal packing and hydrogen-bonding networks ().

Q. What are the stability and solubility profiles of this compound under various experimental conditions?

  • Stability :
    • Store at -20°C in anhydrous conditions to prevent hydrolysis of the amine-HCl salt ().
    • Avoid prolonged exposure to light, as bromo/chloro substituents may undergo photodegradation.
  • Solubility :
    • Highly soluble in polar aprotic solvents (DMSO, DMF) due to ionic character.
    • Limited solubility in water (~1–5 mg/mL at pH 7) ().

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

  • Steric hindrance : The 2-bromophenyl group may slow down Buchwald-Hartwig amination due to ortho-substitution.
  • Electronic effects :
    • Electron-withdrawing Cl/F substituents activate the aryl ring toward nucleophilic aromatic substitution ().
    • Bromine acts as a leaving group in Suzuki-Miyaura coupling for functionalization ().
  • Methodological validation : Compare reaction rates with control substrates lacking halogens using kinetic studies ().

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., GPCRs)?

  • Molecular docking : Use AutoDock Vina with GPCR homology models (e.g., β-adrenergic receptors) to predict binding affinities.
  • DFT calculations : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions ().
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent models (e.g., CHARMM36) ().

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

  • Dynamic effects : Consider restricted rotation of the ethanamine chain using variable-temperature NMR.
  • Crystal polymorphism : Perform PXRD to compare experimental vs. simulated patterns ().
  • Graph-set analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns) to explain packing anomalies ().

Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?

  • PPE compliance : Use fume hoods and double-gloving when handling powdered forms ().
  • Cytotoxicity screening : Pre-test in HEK293 or HepG2 cells (IC50 determination) before primary assays.
  • Waste management : Neutralize HCl salt with NaHCO3 before disposal ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

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